REACTION_CXSMILES
|
C(O)CCC.[CH3:6][C:7]1[C:12]2[C:13]([NH2:18])=[N:14][C:15]([NH2:17])=[N:16][C:11]=2[CH:10]=[CH:9][C:8]=1[CH2:19][NH:20][C:21]1[CH:26]=[C:25]([O:27][CH3:28])[C:24]([O:29][CH3:30])=[C:23]([O:31][CH3:32])[CH:22]=1.C([O-])(=O)C.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].N>O>[CH3:6][C:7]1[C:12]2[C:13]([NH2:18])=[N:14][C:15]([NH2:17])=[N:16][C:11]=2[CH:10]=[CH:9][C:8]=1[CH2:19][NH:20][C:21]1[CH:26]=[C:25]([O:27][CH3:28])[C:24]([O:29][CH3:30])=[C:23]([O:31][CH3:32])[CH:22]=1 |f:1.2,3.4.5|
|
Name
|
trimetrexate acetate
|
Quantity
|
6.3 kg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(C)(=O)[O-]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.65 L
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |